molecular formula C16H16Cl2N2O2 B4696056 4-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)butanamide

4-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)butanamide

Cat. No.: B4696056
M. Wt: 339.2 g/mol
InChI Key: WNRJDGCTDMYXTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)butanamide is a synthetic organic compound that belongs to the class of phenoxy herbicides. These compounds are known for their use in agricultural applications to control broadleaf weeds. The compound’s structure includes a dichlorophenoxy group and a pyridinyl butanamide moiety, which contribute to its herbicidal activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)butanamide typically involves the following steps:

    Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent to form the 2,4-dichlorophenoxy intermediate.

    Coupling with pyridinyl butanamide: The intermediate is then coupled with 4-methylpyridin-2-yl butanamide under suitable reaction conditions, such as the presence of a base and a solvent, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

4-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)butanamide has several scientific research applications, including:

    Agricultural Chemistry: Used as a herbicide to control broadleaf weeds in crops.

    Biological Studies: Investigated for its effects on plant physiology and biochemistry.

    Medicinal Chemistry:

Mechanism of Action

The herbicidal activity of 4-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)butanamide is primarily due to its ability to mimic natural plant hormones called auxins. The compound disrupts normal plant growth processes by binding to auxin receptors, leading to uncontrolled cell division and growth, ultimately causing plant death.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used phenoxy herbicide with similar herbicidal properties.

    MCPA (2-methyl-4-chlorophenoxyacetic acid): A related compound with similar applications in weed control.

Uniqueness

4-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)butanamide is unique due to its specific structural features, such as the presence of a pyridinyl butanamide moiety, which may confer distinct biological activity and selectivity compared to other phenoxy herbicides.

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O2/c1-11-6-7-19-15(9-11)20-16(21)3-2-8-22-14-5-4-12(17)10-13(14)18/h4-7,9-10H,2-3,8H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRJDGCTDMYXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)butanamide
Reactant of Route 2
Reactant of Route 2
4-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)butanamide
Reactant of Route 3
Reactant of Route 3
4-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)butanamide
Reactant of Route 4
Reactant of Route 4
4-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)butanamide
Reactant of Route 5
Reactant of Route 5
4-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)butanamide
Reactant of Route 6
Reactant of Route 6
4-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.